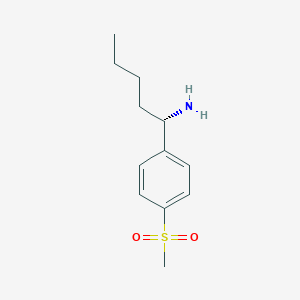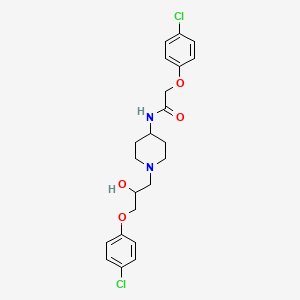
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in the quinoline ring structure imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylquinoline and bromine.
Bromination: The bromination of 4-methylquinoline is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Methoxylation: The brominated intermediate is then subjected to methoxylation using a methoxyating agent, such as sodium methoxide or dimethyl sulfate, in the presence of a base like sodium hydroxide. This step introduces the methoxy group at the desired position.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one ring structure. This can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production may also incorporate continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反应分析
Types of Reactions
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides and related compounds.
Reduction Products: Reduced quinoline derivatives with altered functional groups.
科学研究应用
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the bromine, methoxy, and methyl groups can influence the compound’s binding affinity and selectivity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Modulation: Modulating receptor activity to alter cellular responses.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
相似化合物的比较
Similar Compounds
6-Bromoquinolin-2(1H)-one: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.
7-Methoxy-4-methylquinolin-2(1H)-one: Lacks the bromine atom, leading to variations in reactivity and activity.
4-Methylquinolin-2(1H)-one: Lacks both the bromine and methoxy groups, making it less versatile in chemical reactions.
Uniqueness
6-Bromo-7-methoxy-4-methylquinolin-2(1H)-one is unique due to the combination of bromine, methoxy, and methyl groups in the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC 名称 |
6-bromo-7-methoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-11(14)13-9-5-10(15-2)8(12)4-7(6)9/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
PNMLUEOZAOOPDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC2=CC(=C(C=C12)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



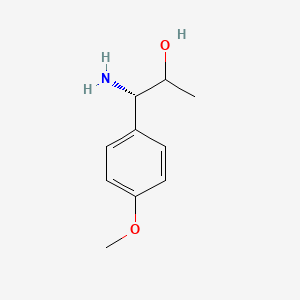
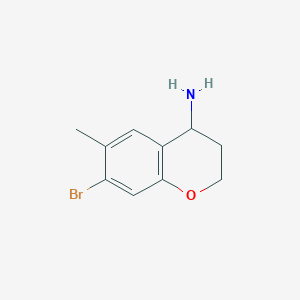
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)

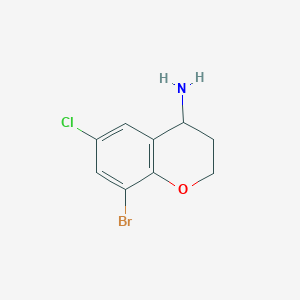
![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
![(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050924.png)
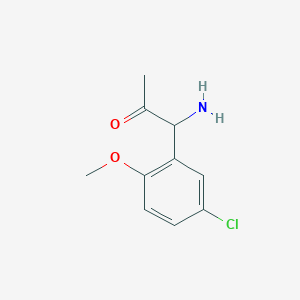
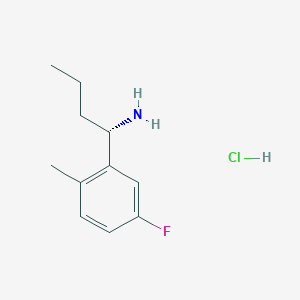
![4-[(dimethylamino)methylidene]-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13050940.png)
